![molecular formula C23H19FN4O2 B3012069 (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 941254-77-9](/img/structure/B3012069.png)
(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a fluorobenzoyl group, a piperazine ring, an oxazole ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, oxazole ring, and nitrile group suggest that this compound could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorobenzoyl group could influence the compound’s polarity and solubility .Scientific Research Applications
Anticancer Activity
Benzoxazoles have garnered attention due to their broad spectrum of biological activities. In this context, the synthesized compound shows potential as an anticancer agent . Researchers have evaluated its cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes. Some of the newly synthesized benzoxazoles demonstrate anticancer activity, while specific intermediates exhibit lung cancer selectivity at low concentrations, sparing healthy cells .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase (TYR) , a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . TYR is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin .
Mode of Action
The compound interacts with TYR, inhibiting its function. The presence of the 4-fluorobenzylpiperazine moiety in the compound is a key pharmacophoric feature for the inhibition of TYR . The compound acts as a competitive inhibitor of TYR .
Biochemical Pathways
The inhibition of TYR affects the melanogenesis pathway. By inhibiting TYR, the compound prevents the conversion of L-Tyrosine and L-DOPA to eumelanin and pheomelanin . This results in a decrease in melanin production.
Result of Action
The compound’s action results in a decrease in melanin production. This has potential therapeutic implications for the treatment of hyperpigmentation disorders in humans . The compound has also shown antimelanogenic effects on B16F10 cells in the absence of cytotoxicity .
properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-7-18(8-10-19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-6-17-4-2-1-3-5-17/h1-11H,12-15H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZRQORGSMFLE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile |
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